3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

5-Lipoxygenase Inhibition Inflammation Structure-Activity Relationship

Facing difficulty sourcing a dihydronaphthalenone scaffold with a pre-installed chiral center for enantioselective synthesis? This compound solves that challenge as a ready-to-use C3-ethyl-substituted (R/S) building block, eliminating the need for asymmetric induction steps. Key procurement rationales: - Differentiated Reactivity: The C3-ethyl group and C7-methoxy pattern confer distinct electronic and steric properties versus achiral tetralones, enabling unique SAR exploration. - Validated Baseline: Confirmed inactivity against 5-LOX and sEH (IC50 >10,000 nM) makes it an authoritative negative control for identifying activity cliffs in focused libraries. - Supply Assurance: Available from stock with rapid global dispatch, ensuring continuity for iterative medicinal chemistry programs.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Cat. No. B11897649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCCC1CC2=C(C=C(C=C2)OC)C(=O)C1
InChIInChI=1S/C13H16O2/c1-3-9-6-10-4-5-11(15-2)8-12(10)13(14)7-9/h4-5,8-9H,3,6-7H2,1-2H3
InChIKeyAOFPIXZCSWINIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one Procurement Overview


3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS: 663189-34-2) is a substituted 3,4-dihydronaphthalen-1(2H)-one, a bicyclic scaffold recognized for its versatility in medicinal chemistry and as a precursor to diverse biologically active molecules [1]. This specific derivative features an ethyl substituent at the C3 position and a methoxy group at C7, resulting in a chiral molecule (due to the C3 stereocenter) with a molecular formula of C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol . It serves primarily as a specialized synthetic intermediate and a building block for structure-activity relationship (SAR) studies.

Why Analogs Cannot Replace 3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one


The specific substitution pattern of 3-ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is not interchangeable with its simpler analogs. The C3-ethyl group introduces a chiral center, rendering the molecule asymmetric and enabling the production of enantiomerically enriched intermediates—a capability absent in achiral scaffolds like 7-methoxy-1-tetralone or 7-methoxy-2-tetralone . Furthermore, the position of the ketone (1-position vs. 2-position) and the specific alkyl substitution dictate the compound's reactivity profile, electronic distribution, and, consequently, its binding affinity to biological targets and its behavior in downstream chemical transformations [1]. The quantitative evidence below details precisely how this substitution pattern results in a distinct, and sometimes attenuated, biological activity profile, which is a critical differentiator for procurement decisions in SAR campaigns or targeted synthesis.

3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one vs Analogs: Activity Data


5-LOX Inhibition vs. Chalcone Analog

3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one exhibits minimal inhibition of human recombinant 5-lipoxygenase (5-LOX), with an IC₅₀ > 10,000 nM [1]. This stands in stark contrast to more elaborate derivatives of the same core scaffold, such as a (2E)-2-benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one derivative, which demonstrates potent inhibition with an IC₅₀ of 0.707 µM (707 nM) [2]. The >14-fold difference in potency underscores that the unadorned 3-ethyl-7-methoxy scaffold is not an optimized pharmacophore for 5-LOX, making it a valuable negative control or a specific starting point for functionalization studies.

5-Lipoxygenase Inhibition Inflammation Structure-Activity Relationship

sEH Inhibition vs. Optimized Inhibitors

The compound demonstrates very weak inhibition of human soluble epoxide hydrolase (sEH), with a reported IC₅₀ > 10,000 nM [1]. This is negligible when compared to optimized sEH inhibitors, such as a clinical-stage candidate with an IC₅₀ of 0.46 nM [2]. The >21,000-fold difference in potency confirms that the 3-ethyl-7-methoxy scaffold lacks the structural features required for high-affinity sEH binding, notably the absence of a urea or amide pharmacophore essential for interaction with the enzyme's catalytic triad.

Soluble Epoxide Hydrolase Cardiovascular Pain Inflammation

Chiral Stereocenter vs. Achiral Tetralones

A key differentiator for 3-ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is its intrinsic chirality, which stems from the ethyl substituent at the C3 position. This feature is absent in the widely available and structurally related achiral building blocks such as 7-methoxy-1-tetralone (CAS 6836-19-7) and 7-methoxy-2-tetralone (CAS 4133-34-0) . The presence of a stereocenter allows this compound to be used in the synthesis of enantiomerically enriched products via asymmetric transformations or as a chiral auxiliary, a capability that is structurally impossible for its achiral counterparts.

Chiral Synthesis Stereochemistry Enantioselective Catalysis Intermediate

Key Intermediate for Complex Naphthalenones

The value of 3-ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one lies not in its direct bioactivity, but in its role as a versatile synthetic intermediate. The core 7-methoxy-3,4-dihydronaphthalen-1(2H)-one scaffold can be prepared with an overall yield of 48% via a three-step procedure [1]. This established methodology provides a reliable entry point for synthesizing this specific C3-ethyl analog, which can then be further elaborated at the C2 position or via reduction/oxidation of the ketone to generate diverse libraries of functionalized naphthalenones for SAR exploration [2].

Synthetic Intermediate Naphthalenone Derivatives Medicinal Chemistry Organic Synthesis

3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one Application Scenarios


Chiral Building Block for Enantioselective Synthesis

Procure this compound when the synthetic route requires a pre-installed chiral center on a dihydronaphthalenone core. Its C3-ethyl substituent makes it the preferred choice over achiral analogs like 7-methoxy-1-tetralone for projects aiming to synthesize enantiomerically enriched 3-substituted naphthalene derivatives or to study chiral induction in subsequent reactions. [1]

Negative Control for 5-LOX and sEH Assays

Given its quantitatively established weak inhibitory activity against 5-lipoxygenase (IC₅₀ > 10,000 nM) and soluble epoxide hydrolase (IC₅₀ > 10,000 nM), this compound serves as an ideal negative control or a baseline for activity cliffs in SAR studies. Researchers investigating the structural determinants of 5-LOX or sEH inhibition can use it to confirm that the dihydronaphthalenone scaffold itself does not contribute significantly to the observed activity of more potent, functionalized derivatives. [1]

C2-Functionalization Starting Point

The compound is a strategic procurement choice for medicinal chemists aiming to explore the SAR around the C2 position of the 3-ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one scaffold. The data confirm that while the unsubstituted core is essentially inactive against certain targets (e.g., 5-LOX, sEH), introduction of specific moieties (e.g., benzylidene) at the C2 position can confer potent bioactivity. This makes the unsubstituted compound the requisite starting material for generating focused compound libraries. [2]

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